molecular formula C13H15BF4O2 B1318686 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073353-68-0

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1318686
CAS RN: 1073353-68-0
M. Wt: 290.06 g/mol
InChI Key: ZXEYGQNXUCXTBK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, similar compounds have been used in Suzuki-Miyaura cross-coupling reactions and in the preparation of aminopyridines through amination reactions .

Scientific Research Applications

Polymer Synthesis

  • This compound has been utilized in precision synthesis of polymers like poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its utility in producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).

Synthesis of Derivatives

  • The compound plays a role in synthesizing ortho-modified derivatives like mercapto- and piperazino-methyl-phenylboronic acid derivatives, which have been evaluated for inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).

Crystal Structure and DFT Study

  • It's used in the structural analysis and DFT (Density Functional Theory) study of compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, providing insights into the molecular structures and physicochemical properties (Huang et al., 2021).

Nanoparticle Development

  • The compound aids in creating enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, crucial for applications in fluorescence and optical technologies (Fischer et al., 2013).

Organic/Inorganic Semiconductor Hybrid Particles

  • It facilitates the development of organic/inorganic semiconductor hybrid particles via functionalized polyfluorene ligands, highlighting its significance in the field of semiconductor technology (de Roo et al., 2014).

Synthesis of Boron-Capped Polyenes

  • The compound is instrumental in synthesizing pinacolylboronate-substituted stilbenes, which are potential intermediates for creating new materials for technologies like LCDs and for therapeutic applications in neurodegenerative diseases (Das et al., 2015).

Hydrogen Peroxide Detection in Living Cells

  • A derivative of this compound has been designed for detecting H2O2 in living cells, showcasing its potential use in biomedical research and diagnostics (Nie et al., 2020).

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of the compound 2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-FLUORO-4-TRIFLUOROMETHYLPHENYLBORONIC ACID, PINACOL ESTER, is the Peroxisome proliferator-activated receptor delta . This receptor is a ligand-activated transcription factor .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which involves the formation of a new Pd–C bond through the donation of electrons by palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which the compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its target and the resulting changes affect this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are related to its role in the Suzuki–Miyaura coupling reaction. By participating in this reaction, the compound helps to form new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the Suzuki–Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be stable and effective under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of biochemical processes. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with nucleophilic species, such as hydroxyl and amino groups, present in enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with nucleophilic groups in biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can have significant implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and apoptosis. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit the activity of certain dehydrogenases and oxidases, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, it can be targeted to the mitochondria, where it influences cellular metabolism and energy production .

properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)9-6-5-8(7-10(9)15)13(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEYGQNXUCXTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590384
Record name 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073353-68-0
Record name 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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